molecular formula C12H15N3O4 B2656044 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide CAS No. 35204-12-7

2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide

Cat. No.: B2656044
CAS No.: 35204-12-7
M. Wt: 265.269
InChI Key: QICJCAVCKLFVSH-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide is a chemical compound that features a morpholine ring and a nitrophenyl group

Scientific Research Applications

2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential biological activity. It could also involve studying its safety profile and any potential uses in industry or medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide typically involves the reaction of morpholine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted nitrophenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **2-(morpholin-4-yl)ethyl][(2-nitrophenyl)methyl]amine
  • **4-(4-Fluoro-2-nitrophenyl)morpholine

Uniqueness

2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-morpholin-4-yl-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c16-12(9-14-5-7-19-8-6-14)13-10-3-1-2-4-11(10)15(17)18/h1-4H,5-9H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICJCAVCKLFVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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